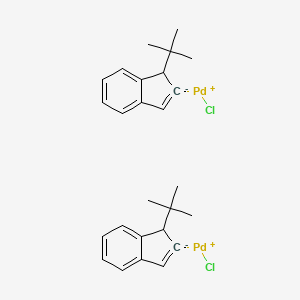
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) is a complex organometallic compound that features a palladium center coordinated with a 1-tert-butyl-1,2-dihydroinden-2-ide ligand and a chloride ion. This compound is of significant interest in the field of catalysis due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) typically involves the reaction of 1-tert-butyl-1,2-dihydroinden-2-ide with a palladium precursor, such as palladium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product, which is crucial for its application in catalysis.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and may require heating or the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction typically produces palladium(0) species.
Aplicaciones Científicas De Investigación
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Biology: The compound’s catalytic properties are explored in the development of new biochemical assays and the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and polymers.
Mecanismo De Acción
The mechanism by which 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved include:
Activation of C-H bonds: The palladium center can activate C-H bonds, making them more reactive.
Formation of C-C bonds: It facilitates the formation of carbon-carbon bonds through cross-coupling reactions.
Oxidative addition and reductive elimination: These are key steps in the catalytic cycle, allowing the palladium center to undergo changes in oxidation state and coordinate with different ligands.
Comparación Con Compuestos Similares
1,3-Di-tert-butylimidazol-2-ylidene;chloropalladium(1+): This compound features a similar palladium center but with a different ligand, leading to variations in its catalytic properties.
2-tert-Butyl-1,1,3,3-tetramethylguanidine;chloropalladium(1+): Another similar compound with distinct structural and electronic characteristics.
Uniqueness: 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) is unique due to its specific ligand structure, which imparts unique steric and electronic properties to the palladium center. This uniqueness makes it particularly effective in certain catalytic applications where other palladium complexes may not perform as well.
Propiedades
IUPAC Name |
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H15.2ClH.2Pd/c2*1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;;/h2*4-8,12H,1-3H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXJPFMMPGIVGO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1[C-]=CC2=CC=CC=C12.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+].Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2Pd2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

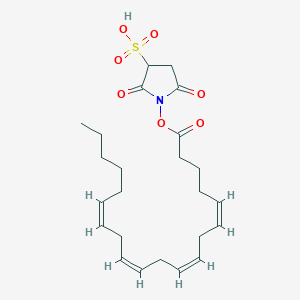
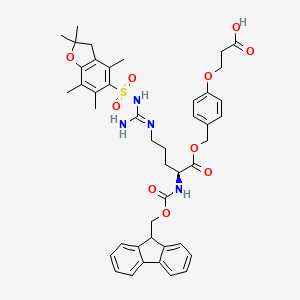

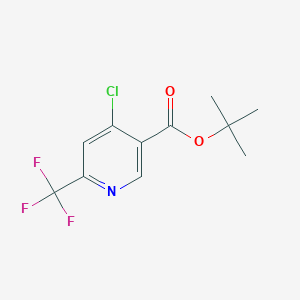
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid](/img/structure/B6289922.png)
![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)

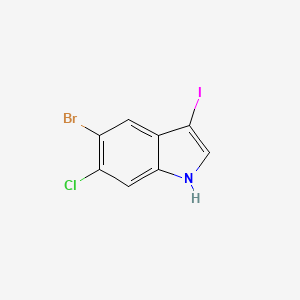
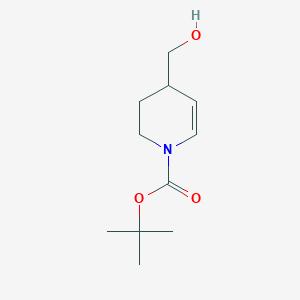
![[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B6289968.png)
![Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B6289971.png)
![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6289976.png)
![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)
